molecular formula C16H15FN2O5 B1192672 E17110

E17110

货号: B1192672
分子量: 334.3034
InChI 键: SMRPARLQNTVFLB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

E17110 is a LXRβ agonist. this compound showed a significant activation effect on LXRβ with an EC50 value of 0.72 μmol/L. This compound also increased the expression of ATP-binding cassette transporter A1 (ABCA1) and G1 (ABCG1) in RAW264.7 macrophages. Moreover, this compound significantly reduced cellular lipid accumulation and promoted cholesterol efflux in RAW264.7 macrophages.

科学研究应用

Introduction to E17110

This compound is a novel compound identified as a liver X receptor beta (LXRβ) agonist, which has garnered attention for its potential applications in the treatment of atherosclerosis and related metabolic disorders. This compound is a structural analog of benzofuran-2-carboxylate and has been shown to significantly activate LXRβ, with an effective concentration (EC50) of 0.72 μmol/L. The activation of LXRβ plays a crucial role in regulating cholesterol metabolism and promoting reverse cholesterol transport, which are vital processes for cardiovascular health.

Key Findings from Research Studies

  • Cholesterol Efflux : this compound effectively reduces oxidized low-density lipoprotein (ox-LDL)-induced lipid accumulation in RAW264.7 macrophages, indicating its capability to promote cholesterol efflux and mitigate lipid-related cellular stress .
  • Gene Expression : The compound significantly upregulates the expression of genes involved in cholesterol metabolism, particularly those related to reverse cholesterol transport pathways .
  • Potential Therapeutic Applications : Given its mechanism of action, this compound is being explored as a candidate for developing pharmaceutical agents aimed at treating atherosclerosis and possibly other metabolic disorders associated with dyslipidemia .

Table: Summary of this compound Applications

Application AreaDescriptionReference
Cardiovascular HealthPotential treatment for atherosclerosis by promoting cholesterol efflux. ,
Lipid MetabolismRegulation of lipid accumulation in macrophages through LXRβ activation. ,
Drug DevelopmentLead compound for novel therapeutic agents targeting metabolic diseases. ,

Case Study 1: this compound and Atherosclerosis

In a study investigating the effects of this compound on macrophage function, researchers demonstrated that treatment with this compound led to significant reductions in lipid accumulation induced by ox-LDL. The study utilized RAW264.7 macrophages to assess cellular responses and gene expression changes associated with LXRβ activation. Results indicated that this compound not only reduced lipid levels but also enhanced the expression of ABCA1 and ABCG1, crucial for cholesterol transport .

Case Study 2: Molecular Docking Studies

Further investigations into the molecular interactions between this compound and LXRβ revealed insights into its binding affinity and specificity compared to other ligands. Molecular docking simulations provided evidence that this compound interacts with key amino acids in the ligand-binding domain, suggesting a unique mechanism that could lead to fewer side effects typically associated with LXR agonists, such as lipogenesis and hypertriglyceridemia .

属性

分子式

C16H15FN2O5

分子量

334.3034

IUPAC 名称

1-oxo-1-(2-oxoimidazolidin-1-yl)propan-2-yl 6-fluoro-3-methylbenzofuran-2-carboxylate

InChI

InChI=1S/C16H15FN2O5/c1-8-11-4-3-10(17)7-12(11)24-13(8)15(21)23-9(2)14(20)19-6-5-18-16(19)22/h3-4,7,9H,5-6H2,1-2H3,(H,18,22)

InChI 键

SMRPARLQNTVFLB-UHFFFAOYSA-N

SMILES

FC1=CC=C2C(OC(C(OC(C(N3C(NCC3)=O)=O)C)=O)=C2C)=C1

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

E17110;  E-17110;  E 17110.

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
E17110
Reactant of Route 2
Reactant of Route 2
E17110
Reactant of Route 3
Reactant of Route 3
E17110
Reactant of Route 4
E17110
Reactant of Route 5
E17110
Reactant of Route 6
E17110

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。